2-Methyldecahydroquinolin-4-ol
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Overview
Description
2-Methyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family It is characterized by a decahydroquinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyldecahydroquinolin-4-ol typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-Methylquinoline+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors to achieve high yields and purity. The process involves the use of high-pressure hydrogen gas and a robust catalyst system to ensure efficient conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methyldecahydroquinolin-4-one.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various 2-substituted decahydroquinolin-4-ol derivatives.
Scientific Research Applications
2-Methyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position allows it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The compound’s hydrophobic core facilitates its interaction with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
2-Methylquinoline: The parent compound, which lacks the hydrogenated decahydro structure.
4-Hydroxyquinoline: Similar structure but without the methyl group at the 2-position.
Decahydroquinoline: Lacks both the methyl and hydroxyl groups.
Uniqueness: 2-Methyldecahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group in the decahydroquinoline framework enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
13014-69-2 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-12H,2-6H2,1H3 |
InChI Key |
JPJPPIBIZQCWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1)O |
Origin of Product |
United States |
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